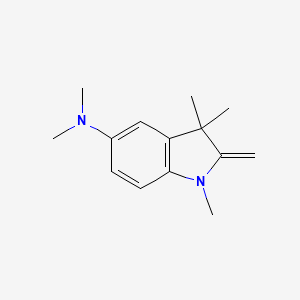
N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine typically involves cyclization reactions. One common method includes using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Undergoes electrophilic substitution reactions due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the synthesis of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine involves its interaction with molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. For instance, it may bind to enzyme active sites, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness: N,N,1,3,3-Pentamethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
92990-89-1 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
N,N,1,3,3-pentamethyl-2-methylideneindol-5-amine |
InChI |
InChI=1S/C14H20N2/c1-10-14(2,3)12-9-11(15(4)5)7-8-13(12)16(10)6/h7-9H,1H2,2-6H3 |
Clave InChI |
CTBLDBKZIXKKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)N(C2=C1C=C(C=C2)N(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


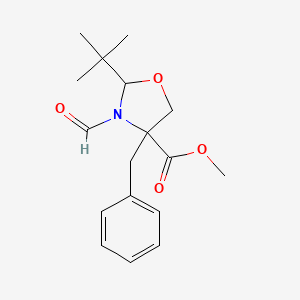
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
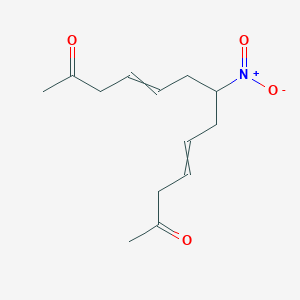

![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
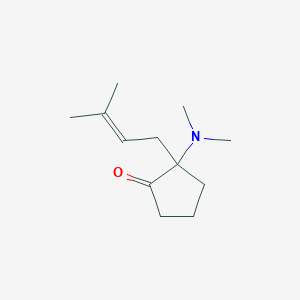
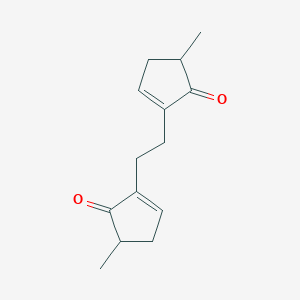
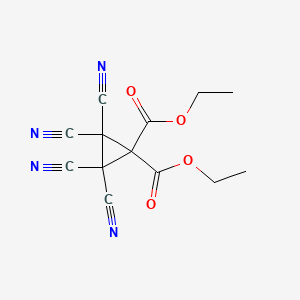
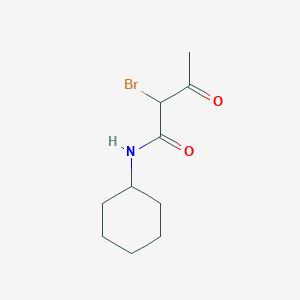
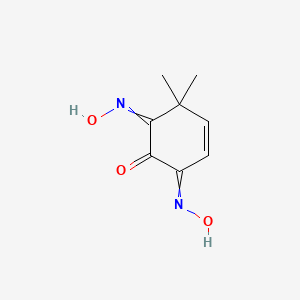
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
